molecular formula C10H9AsN4O B12742312 Pyrimidine, 2-amino-4-(p-arsenosoanilino)- CAS No. 116532-41-3

Pyrimidine, 2-amino-4-(p-arsenosoanilino)-

Cat. No.: B12742312
CAS No.: 116532-41-3
M. Wt: 276.13 g/mol
InChI Key: OJAYDAKRSLYBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine, 2-amino-4-(p-arsenosoanilino)- is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound is notable for its substitution at the 2 and 4 positions, where an amino group and a p-arsenosoanilino group are attached, respectively. The presence of the arsenic-containing group makes it a compound of interest in various fields, including medicinal chemistry and toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(p-arsenosoanilino)pyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea.

    Arsenosoanilino Substitution: The p-arsenosoanilino group can be introduced through a coupling reaction between the amino group and an arsenic-containing aniline derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Biginelli reaction and large-scale coupling reactions with arsenic-containing reagents. The reaction conditions would be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the arsenic moiety, leading to the formation of arsenic oxides.

    Reduction: Reduction reactions can convert the arsenic group to different oxidation states, affecting the compound’s reactivity and toxicity.

    Substitution: The amino and arsenosoanilino groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the arsenic group can lead to arsenic trioxide, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-4-(p-arsenosoanilino)pyrimidine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The arsenic moiety can interact with thiol groups in proteins, affecting their function and providing insights into enzyme mechanisms.

Medicine

Medically, the compound is investigated for its potential as an anticancer agent. The arsenic group can induce apoptosis in cancer cells, making it a candidate for drug development. its toxicity also poses challenges that need to be addressed.

Industry

Industrially, the compound can be used in the synthesis of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-amino-4-(p-arsenosoanilino)pyrimidine involves its interaction with biological molecules, particularly proteins. The arsenic moiety can form covalent bonds with thiol groups in cysteine residues, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, leading to cell death. The compound’s ability to induce apoptosis in cancer cells is of particular interest, as it provides a potential pathway for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: Lacks the arsenic-containing group, making it less toxic but also less effective in certain applications.

    4-Amino-2-(p-arsenosoanilino)pyrimidine: Similar structure but with different substitution patterns, affecting its reactivity and biological activity.

    2,4-Diaminopyrimidine: Contains two amino groups, making it more reactive in nucleophilic substitution reactions.

Uniqueness

The uniqueness of 2-amino-4-(p-arsenosoanilino)pyrimidine lies in its combination of an amino group and an arsenic-containing group. This combination provides a balance of reactivity and biological activity, making it valuable in various research and industrial applications. Its ability to interact with biological molecules through the arsenic moiety sets it apart from other pyrimidine derivatives, offering unique opportunities for drug development and biochemical studies.

Properties

CAS No.

116532-41-3

Molecular Formula

C10H9AsN4O

Molecular Weight

276.13 g/mol

IUPAC Name

4-N-(4-arsorosophenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C10H9AsN4O/c12-10-13-6-5-9(15-10)14-8-3-1-7(11-16)2-4-8/h1-6H,(H3,12,13,14,15)

InChI Key

OJAYDAKRSLYBDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC=C2)N)[As]=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.